4,6-Dimethoxy-2-(2,4,5-trichlorophenoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,6-Dimethoxy-2-(2,4,5-trichlorophenoxy)pyrimidine is a chemical compound with the molecular formula C12H9Cl3N2O3 . It is a pyrimidine derivative, which is a class of compounds that include several important biological molecules, including nucleic acids and vitamins .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a facile and efficient synthesis of 4,6-dimethoxy-2-methylthiopyrimidine can be achieved by nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide for a 95.6 % yield . 4,6-Dimethoxy-2-methylsulfonylpyrimidine can be produced via oxidation using hydrogen peroxide in the presence of sodium tungstate dihydrate in a 95 % yield .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with methoxy groups at the 4 and 6 positions and a 2,4,5-trichlorophenoxy group at the 2 position . The molecular weight of this compound is 335.57 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C12H9Cl3N2O3), molecular weight (335.57), and its structure . Other properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Antitumor Activity
The synthesis of various pyrimidine derivatives, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, has been explored for their potential antitumor activities. These compounds exhibit significant activity against certain types of carcinomas, highlighting their potential in cancer treatment research (Grivsky et al., 1980).
Antimicrobial Activity
Research into 4,6-dimethoxy pyrimidine derivatives has also revealed their potential in combating bacterial infections. New derivatives synthesized from 2-amino-4,6-dimethoxypyrimidine have shown good antibacterial activity against various bacterial strains, underscoring their promise in developing new antibiotics (Dişli et al., 2013).
Molecular Structure and Nonlinear Optical Properties
The study of pyrimidine derivatives, including their structural parameters and nonlinear optical (NLO) properties, has significant implications for materials science. Research has demonstrated the importance of these compounds in developing materials with potential applications in medicine and nonlinear optics, providing a foundation for future innovations in these fields (Hussain et al., 2020).
Properties
IUPAC Name |
4,6-dimethoxy-2-(2,4,5-trichlorophenoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O3/c1-18-10-5-11(19-2)17-12(16-10)20-9-4-7(14)6(13)3-8(9)15/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQDVRBOKZNWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=CC(=C(C=C2Cl)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.